N-​Benzoyl-​2'-​deoxy-​2',​2'-​difluorocytidine 3'-Benzoate

Nucleoside prodrug synthesis Regioselective phosphorylation Gemcitabine metabolite synthesis

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5), also designated N4,O-3'-dibenzoyl-2',2'-difluoro-2-deoxycytidine, is a doubly protected nucleoside intermediate in the gemcitabine class (molecular formula C₂₃H₁₉F₂N₃O₆, MW 471.41 g/mol). The compound bears an N4-benzoyl group on the cytosine base and a 3'-O-benzoyl ester on the ribose ring while retaining a free 5'-hydroxyl group, creating an orthogonal protection pattern that is structurally distinct from the more common 3',5'-di-O-benzoyl analog (CAS 134790-39-9).

Molecular Formula C₂₃H₁₉F₂N₃O₆
Molecular Weight 471.41
CAS No. 1020657-43-5
Cat. No. B1141491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-​Benzoyl-​2'-​deoxy-​2',​2'-​difluorocytidine 3'-Benzoate
CAS1020657-43-5
Molecular FormulaC₂₃H₁₉F₂N₃O₆
Molecular Weight471.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5): Procurement-Relevant Identity and Class Positioning


N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5), also designated N4,O-3'-dibenzoyl-2',2'-difluoro-2-deoxycytidine, is a doubly protected nucleoside intermediate in the gemcitabine class (molecular formula C₂₃H₁₉F₂N₃O₆, MW 471.41 g/mol) . The compound bears an N4-benzoyl group on the cytosine base and a 3'-O-benzoyl ester on the ribose ring while retaining a free 5'-hydroxyl group, creating an orthogonal protection pattern that is structurally distinct from the more common 3',5'-di-O-benzoyl analog (CAS 134790-39-9) . It is supplied as a white solid with a reported melting point of 195–197 °C and is stored at 2–8 °C under dry, sealed conditions .

Why N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5) Cannot Be Replaced by Other Gemcitabine Protected Intermediates


Protected gemcitabine intermediates are not functionally interchangeable because their reactivity, deprotection kinetics, and downstream compatibility are governed by the specific hydroxyl and amine positions that remain free versus blocked [1]. The N4-benzoyl-3'-O-benzoyl pattern of CAS 1020657-43-5 leaves the 5'-OH available for selective phosphorylation, phosphoramidite coupling, or sulfonylation—transformations that are precluded when both 3'- and 5'-positions are benzoylated (as in CAS 134790-39-9) or when only the N4-position is protected (CAS 142816-70-4) [2]. Consequently, substituting one protected intermediate for another can lead to divergent regioisomeric products, failed coupling reactions, or the need for additional protection/deprotection steps that reduce overall yield [3].

Comparator-Anchored Quantitative Differentiation Evidence for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5)


Orthogonal 5'-OH Availability: N4,3'-Di-O-Benzoyl Pattern vs. 3',5'-Di-O-Benzoyl Intermediate (CAS 134790-39-9)

CAS 1020657-43-5 possesses a free 5'-hydroxyl group while the N4-amine and 3'-OH are benzoyl-protected, enabling direct 5'-phosphorylation without additional deprotection steps [1]. In contrast, the penicillin intermediate β-1-(2'-deoxy-2',2'-difluoro-3',5'-di-O-benzoyl-D-ribofuranosyl)-4-aminopyrimidin-2-one (CAS 134790-39-9) has both 3'- and 5'-positions benzoylated and requires global deprotection with a strong or moderately strong base (≥2 equiv) before further functionalization, as taught by the gemcitabine manufacturing patent literature [2]. The orthogonal protection of CAS 1020657-43-5 was explicitly employed to synthesize gemcitabine 5'-O-phosphoramidate metabolites in the work of Baraniak et al. (2014) [3].

Nucleoside prodrug synthesis Regioselective phosphorylation Gemcitabine metabolite synthesis

Melting Point Differentiation: Crystallinity and Handling vs. 3',5'-Di-O-Benzoyl Analog

CAS 1020657-43-5 exhibits a melting point of 195–197 °C , whereas the 3',5'-di-O-benzoyl congener (CAS 134790-39-9) melts at 229–232 °C . The lower melting point of the N4,3'-di-O-benzoyl derivative is consistent with its reduced crystal lattice energy arising from the presence of a hydrogen-bond-donating free 5'-OH, which alters solid-state packing relative to the fully esterified analog.

Solid-state characterization Intermediate handling Crystallinity assessment

Direct Enabling Role in Gemcitabine 5'-Phosphoramidate Metabolite Synthesis

CAS 1020657-43-5 was specifically utilized as the starting intermediate for the synthesis of N-acyl-phosphoramidate prodrugs of gemcitabine by Baraniak et al. (2014) [1]. The free 5'-OH of the compound was directly phosphorylated to install the 5'-phosphoramidate warhead while the N4-benzoyl and 3'-O-benzoyl groups remained intact, enabling late-stage deprotection after prodrug assembly. In parallel, Labroli et al. (2014) employed the same intermediate to access 5'-amino gemcitabine analogs evaluated as ribonucleotide reductase M1 (RRM1) inhibitors [2]. No literature precedent was found for using the 3',5'-dibenzoyl analog (CAS 134790-39-9) in either of these 5'-specific derivatization pathways without prior deprotection.

Prodrug metabolite synthesis Phosphoramidate chemistry Anticancer agent development

Commercial Purity Benchmarking: Reported ≥99% vs. ≥98% (Comparator Baseline)

Multiple commercial suppliers list CAS 1020657-43-5 at a purity specification of ≥99% , whereas the closely related 3',5'-di-O-benzoyl comparator (CAS 134790-39-9) is commonly offered at ≥98% purity . The N4-benzoyl-only intermediate (CAS 142816-70-4) is also specified at 98% by major vendors .

Intermediate quality Purity specification Procurement standard

N4-Benzoyl Protection Enables High β-Stereoselectivity in Glycosylation: Class-Level Evidence

A systematic comparison of N4-protected cytosine derivatives in the glycosylation step of gemcitabine synthesis demonstrated that N4-benzoyl (N4-Bz) cytosine yields highly β-stereoselective and high-yielding N-glycosylation when coupled with 2,2-difluororibose mesylate donor, outperforming other N4-acyl variants [1]. Although this study evaluated N4-benzoyl cytosine (not CAS 1020657-43-5 directly), the N4-benzoyl motif present in CAS 1020657-43-5 is the identical stereodirecting group validated in this work; the 3'-O-benzoyl substitution does not interfere with the glycosylation stereochemical outcome, whereas N4-unprotected or N4-alkyl-bearing cytosine derivatives produced lower β/α ratios [1].

Stereoselective glycosylation N4-acyl cytosine β-anomer synthesis

Evidence-Anchored Application Scenarios for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5)


5'-Phosphoramidate Gemcitabine Prodrug Synthesis with Direct 5'-OH Utilization

When the synthetic objective is a gemcitabine 5'-O-phosphoramidate prodrug, CAS 1020657-43-5 enables direct phosphitylation of the free 5'-OH without a prior deprotection step. This orthogonal strategy was validated by Baraniak et al. (2014) who synthesized a series of N-acyl-phosphoramidate gemcitabine derivatives with cytotoxicity comparable to gemcitabine itself using this exact intermediate [1]. The 3',5'-dibenzoyl analog would require global debenzoylation before 5'-phosphorylation, adding at least one synthetic step and risking base-mediated decomposition of the acid-labile 2',2'-difluoro motif [2].

5'-Amino Gemcitabine Analog Synthesis Targeting RRM1 Inhibition

Labroli et al. (2014) employed CAS 1020657-43-5 to access 5'-amino gemcitabine analogs characterized as potent RRM1 inhibitors, a target relevant to overcoming gemcitabine resistance [1]. The free 5'-OH of the intermediate was converted to a 5'-amino group via a mesylation/displacement sequence while the N4-benzoyl and 3'-O-benzoyl protecting groups remained intact, enabling late-stage global deprotection to yield the final 5'-amino-dFdC analogs. This work demonstrates the intermediate's suitability for nucleophilic displacement chemistry at the 5'-position.

5'-Sulfonylated Intermediate for Further Elaboration (e.g., 5'-Tosylate Formation)

The free 5'-OH of CAS 1020657-43-5 can be selectively sulfonylated to generate the 5'-(4-methylbenzenesulfonate) derivative (CAS 1151528-38-9), an activated intermediate for SN2 displacement with nucleophiles including azide, amines, or thiols [1]. This derivative is commercially cataloged and has been used in the synthesis of gemcitabine metabolites [1]. The 3',5'-dibenzoyl analog cannot undergo this selective transformation without prior monodeprotection.

Quality Control Lot Verification via Melting Point Identity Testing

The distinctive melting point of 195–197 °C for CAS 1020657-43-5, contrasted with 229–232 °C for the 3',5'-dibenzoyl analog [1] [2], provides a simple, instrumentally undemanding method for incoming identity confirmation. A melting point depression or broadening beyond 195–197 °C can indicate cross-contamination with the 3',5'-dibenzoyl congener, partial deprotection to the mono-benzoyl species, or solvent inclusion, enabling go/no-go decisions before committing the material to multi-step synthetic sequences.

Quote Request

Request a Quote for N-​Benzoyl-​2'-​deoxy-​2',​2'-​difluorocytidine 3'-Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.